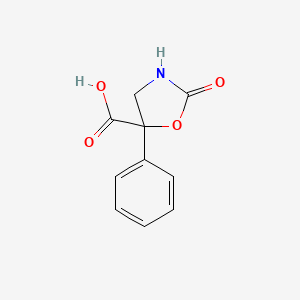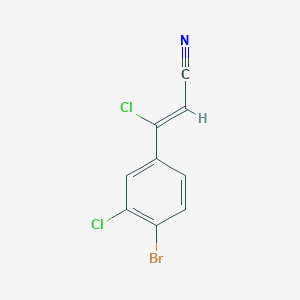
Ubiquitination-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ubiquitination-IN-1 is a chemical compound that plays a crucial role in the regulation of protein ubiquitination. Ubiquitination is a post-translational modification process where ubiquitin, a small regulatory protein, is attached to substrate proteins, influencing their stability, activity, and localization. This compound is an inhibitor that targets specific enzymes involved in the ubiquitination process, making it a valuable tool in studying and manipulating protein ubiquitination pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ubiquitination-IN-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
Large-scale reactors: for condensation and substitution reactions.
Advanced purification techniques: such as chromatography and crystallization.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: Ubiquitination-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Ubiquitination-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ubiquitination and deubiquitination.
Biology: Helps in understanding the role of ubiquitination in cellular processes such as protein degradation, signal transduction, and DNA repair.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to dysregulated ubiquitination, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drugs and therapeutic strategies targeting the ubiquitination pathway.
Wirkmechanismus
Ubiquitination-IN-1 exerts its effects by inhibiting specific enzymes involved in the ubiquitination process. The compound targets:
E1 Ubiquitin-Activating Enzymes: Prevents the activation of ubiquitin, thereby blocking the initial step of the ubiquitination cascade.
E2 Ubiquitin-Conjugating Enzymes: Inhibits the transfer of activated ubiquitin to substrate proteins.
E3 Ubiquitin Ligases: Disrupts the final step of ubiquitin attachment to target proteins.
The inhibition of these enzymes leads to the accumulation of unmodified proteins, affecting various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Ubiquitination-IN-1 can be compared with other similar compounds, such as:
MG132: A proteasome inhibitor that indirectly affects ubiquitination by preventing the degradation of ubiquitinated proteins.
Bortezomib: Another proteasome inhibitor used in cancer therapy, which also impacts the ubiquitination pathway.
PYR-41: An inhibitor of E1 ubiquitin-activating enzymes, similar to this compound but with different specificity and potency.
Uniqueness of this compound:
Specificity: this compound specifically targets enzymes involved in the ubiquitination process, providing a more direct approach compared to proteasome inhibitors.
Potency: It exhibits high potency in inhibiting ubiquitination, making it a valuable tool for research and therapeutic applications.
Eigenschaften
IUPAC Name |
N-(5-pyridin-3-ylquinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-5-1-6-16(12-15)30(28,29)27-19-9-8-17(14-4-2-10-25-13-14)18-7-3-11-26-20(18)19/h1-13,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHSEYQQWBBPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C4=CN=CC=C4)C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)



![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)
![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2471610.png)




![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)

![(E)-2-Cyano-N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-ethoxyprop-2-enamide](/img/structure/B2471623.png)
